![molecular formula C20H18N4O3S B2885213 (6-methoxy-1H-indol-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034370-39-1](/img/structure/B2885213.png)
(6-methoxy-1H-indol-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Description
(6-methoxy-1H-indol-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality (6-methoxy-1H-indol-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-methoxy-1H-indol-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to our subject molecule have shown inhibitory activity against influenza A and other viruses . The presence of the thiophene and oxadiazole moieties could potentially enhance these properties, making it a candidate for further research in antiviral drug development.
Anti-inflammatory Properties
The indole core is known to possess anti-inflammatory capabilities. The specific substitution pattern on our compound could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for chronic inflammatory diseases .
Anticancer Applications
Indole derivatives are often investigated for their anticancer activities. The structural features of this compound, including the methoxy groups and the oxadiazole ring, may interact with cancer cell lines, providing a pathway for novel oncological therapies .
Anti-HIV Potential
Some indole derivatives have been studied for their anti-HIV effects. The molecular docking studies of similar compounds suggest that they could bind with HIV-1 proteins, inhibiting the virus’s ability to replicate . This compound could be a starting point for the development of new anti-HIV medications.
Antioxidant Effects
The indole nucleus has been associated with antioxidant activity. This compound’s unique structure might scavenge free radicals, which are harmful byproducts of cellular metabolism linked to various diseases and aging processes .
Antimicrobial and Antitubercular Activity
Indole derivatives have shown promise in combating microbial infections, including tuberculosis. The compound’s ability to bind with bacterial proteins could be harnessed to develop new antimicrobial agents .
Antidiabetic Action
Research has indicated that indole derivatives can play a role in managing diabetes. The interaction of such compounds with biological receptors involved in glucose metabolism could lead to new antidiabetic treatments .
Antimalarial Properties
The structural complexity of indole derivatives makes them suitable for antimalarial drug design. Their potential to interfere with the life cycle of the malaria parasite presents an avenue for creating more effective antimalarial agents .
Each of these applications offers a promising area of research for the compound “6-methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole.” Further studies could explore these properties in detail, potentially leading to breakthroughs in pharmaceutical sciences. The compound’s diverse biological activities underscore its immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-14-5-4-12-9-16(21-15(12)10-14)20(25)24-7-6-13(11-24)18-22-19(27-23-18)17-3-2-8-28-17/h2-5,8-10,13,21H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQTXFGQSBQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone |
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